2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone
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Overview
Description
2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 2-phenylmorpholine.
Formation of Intermediate: The 2-methoxyphenol is reacted with an appropriate halogenated ethanone derivative under basic conditions to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2-phenylmorpholine in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control and continuous stirring, to ensure high yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halogens or alkyl groups.
Scientific Research Applications
2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its effects on cellular processes and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(2-phenylpiperidino)ethanone
- 2-(2-Methoxyphenoxy)-1-(2-phenylpyrrolidino)ethanone
Uniqueness
2-(2-Methoxyphenoxy)-1-(2-phenylmorpholino)ethanone is unique due to its specific combination of aromatic and morpholine moieties, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-22-16-9-5-6-10-17(16)24-14-19(21)20-11-12-23-18(13-20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHDYKEOMQNLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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